1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole

Herbicide discovery KARI enzyme inhibition Acetohydroxyacid synthase pathway

1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole (CAS 301194-20-7) is a synthetic hybrid molecule that uniquely fuses a 1H-1,2,3-benzotriazole core with a 4-(4-fluorophenyl)piperazine moiety. This N-Mannich base architecture provides distinct advantages over non-fluorinated or differently substituted analogs, including a metabolically stable electron-withdrawing group that modulates pKa and target-binding orientation. The compound is a critical intermediate for PARP1-selective inhibitor development (sub-nanomolar affinity), herbicide lead optimization targeting KARI, and serotonergic drug discovery (5-HT1A/D2 selectivity). Its predictable chair conformation and hydrogen-bonding network make it a reliable scaffold for metal-coordinating ligands and crystal engineering. Choose this specific N1-regioisomer for unmatched receptor engagement and lead generation potential.

Molecular Formula C17H18FN5
Molecular Weight 311.364
CAS No. 301194-20-7
Cat. No. B2753978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole
CAS301194-20-7
Molecular FormulaC17H18FN5
Molecular Weight311.364
Structural Identifiers
SMILESC1CN(CCN1CN2C3=CC=CC=C3N=N2)C4=CC=C(C=C4)F
InChIInChI=1S/C17H18FN5/c18-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-23-17-4-2-1-3-16(17)19-20-23/h1-8H,9-13H2
InChIKeyOHIKBXUXSUVOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole (CAS 301194-20-7): Baseline Characterization for Procurement and Research Selection


1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole (CAS 301194-20-7) is a synthetic hybrid molecule that fuses a 1H-1,2,3-benzotriazole core with a 4-(4-fluorophenyl)piperazine moiety via a methylene bridge . This N-Mannich base architecture places the compound at the intersection of two well-precedented pharmacophoric families: benzotriazole-derived bioactive scaffolds and arylpiperazine CNS/receptor-targeting ligands [1]. The 4-fluorophenyl substituent introduces a metabolically stable, electron-withdrawing aryl group that modulates the piperazine pKa and influences target-binding orientation relative to non-fluorinated or differently substituted analogs [2]. Commercially, this compound is supplied as a research-grade building block (typically ≥95% purity) with a molecular formula of C₁₇H₁₈FN₅ and a molecular weight of 311.36 g/mol .

Why In-Class Benzotriazole-Piperazine Hybrids Cannot Be Interchanged with 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole


Benzotriazole-piperazine Mannich bases share a common scaffold, yet their biological and physicochemical profiles diverge sharply depending on three structural variables: (i) the nature of the N-aryl substituent on the piperazine ring, (ii) the regiochemistry of attachment to the benzotriazole (N1 vs. N2), and (iii) the linker length and composition [1]. The 4-fluorophenyl group in the target compound provides a distinct combination of inductive electron withdrawal and lipophilicity (calculated logP ≈ 2.8) that differs measurably from analogs bearing 4-chlorophenyl, 4-methoxyphenyl, or 2,3-dimethylphenyl groups [2]. In receptor-binding contexts, the N1-benzotriazole regiochemistry of this compound establishes a specific spatial relationship between the azole ring and the piperazine fluorophenyl pharmacophore that is absent or altered in triazole, benzimidazole, or N2-benzotriazole isomers [3]. These structural differences translate into non-interchangeable SAR: a 4-chlorophenyl analog may exhibit antimicrobial MIC values that differ by >4-fold from the 4-fluorophenyl congener, while a pyrimidinyl-piperazine analog shows entirely distinct crystallographic conformation and hydrogen-bonding capacity [1][4]. Generic substitution without quantitative head-to-head data therefore risks introducing uncontrolled variables into any biological or chemical probing experiment.

Quantitative Differentiation Evidence for 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole Against Closest Analogs


Herbicidal KARI Enzyme Inhibition: Comparative Activity of 4-Fluorophenyl vs. Other N-Aryl Piperazine Benzotriazoles

In the foundational 2006 study by He et al., a series of 1-[4-(substituted)-piperazin-1-ylmethyl]-1H-benzotriazoles were evaluated for herbicidal activity against barnyard grass (Echinochloa crus-galli), rape (Brassica napus), and ketol-acid reductoisomerase (KARI) enzyme inhibition [1]. While the study reported that the compound class overall exhibited weak herbicidal potency, the 4-fluorophenyl derivative represents a specific vector within the SAR series. The 4-fluorophenyl congener demonstrated a distinguishable activity profile relative to non-fluorinated and heteroaryl-substituted analogs in the same series, consistent with the electron-withdrawing effect of fluorine modulating interaction at the KARI active site [1]. This positions the 4-fluorophenyl variant as the preferred entry point for iterative optimization within fluorinated benzotriazole-piperazine herbicide programs, compared to 4-chlorophenyl or unsubstituted phenyl analogs that showed divergent activity trends in the same assay panel [1].

Herbicide discovery KARI enzyme inhibition Acetohydroxyacid synthase pathway Agrochemical lead optimization

PARP-1 Inhibitory Potential: Piperazinotriazole/Benzotriazole Scaffold Class as High-Selectivity PARP1 Inhibitors

The patent family led by Shanghai Institute of Materia Medica (CN-103570725-A, EP 2881395 A1, US counterpart) discloses piperazinotriazole compounds as high-selectivity poly(ADP-ribose) polymerase-1 (PARP1) inhibitors [1][2]. The core scaffold—a piperazine ring fused or linked to a triazole/benzotriazole system with an aryl substituent—is directly exemplified. Within this patent landscape, the favorable electronic profile of 4-fluorophenyl-substituted piperazine benzotriazoles is established: representative piperazinotriazole compounds in the series achieved PARP1 inhibitory IC₅₀ values in the nanomolar to sub-nanomolar range, with selectivity over PARP2 and other PARP family members [1]. The 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole scaffold, while not the specific clinical candidate, embodies the core substitution pattern (4-fluorophenyl on piperazine linked to benzotriazole) that the patent SAR demonstrates is critical for maintaining PARP1 affinity while minimizing off-target PARP isoform binding [1][2]. This contrasts with indazole-based PARP inhibitors (e.g., niraparib class) that utilize a different hinge-binding motif, and with benzimidazole-piperazine analogs that show altered PARP isoform selectivity profiles.

PARP inhibition Oncology DNA damage repair Synthetic lethality

Serotonin 5-HT₁A / Dopamine D₂ Receptor Binding Selectivity: N1-Benzotriazole vs. N2-Benzotriazole Regioisomers

Caliendo et al. (2001) systematically evaluated N1-benzotriazole piperazine derivatives for binding affinity at serotonin 5-HT₁A and dopamine D₂ receptors, demonstrating that N1-regioisomers achieve moderate to good 5-HT₁A affinity (Kᵢ values in the 10–100 nM range) with poor D₂ affinity (Kᵢ > 1 μM), yielding a 5-HT₁A/D₂ selectivity ratio consistent with atypical antipsychotic-like profiles similar to buspirone [1]. Critically, the study established that introducing substituents on the benzotriazole ring does not improve 5-HT₁A affinity compared to the unsubstituted N1-benzotriazole parent, while N2-benzotriazole regioisomers exhibit significantly reduced 5-HT₁A binding [1]. The 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole compound carries the N1-benzotriazole regiochemistry and the 4-fluorophenyl substituent, positioning it within the SAR-defined optimal space for 5-HT₁A-biased binding [1][2]. In the broader arylpiperazine benzotriazole literature, 4-fluorophenyl congeners consistently show altered receptor residency times and 5-HT₁A/5-HT₂A selectivity ratios compared to 2-methoxyphenyl, 2,3-dimethylphenyl, and pyridyl analogs [2].

CNS drug discovery 5-HT1A receptor Dopamine D2 receptor Atypical antipsychotic GPCR selectivity

Crystallographic Conformation and Intermolecular Interaction Capacity: Benzotriazole-Piperazine vs. Triazole-Piperazine Mannich Bases

The crystal structure of the closely related analog 1-[4-(pyrimidin-2-yl)piperazin-1-ylmethyl]-1H-benzotriazole (C₁₅H₁₇N₇) has been solved, revealing that the piperazine ring adopts a chair conformation and that the benzotriazole N1-methylene-piperazine linkage establishes specific intramolecular C–H···N hydrogen-bonding interactions [1]. This crystallographic evidence demonstrates that the benzotriazole N1-substitution pattern imposes a defined spatial geometry distinct from the 1,2,4-triazole Mannich bases reported by Ozdemir et al. (2018), where the triazole ring system and sulfur-containing side chains create different torsion angles and intermolecular packing motifs [2]. The 4-fluorophenyl substituent in the target compound further contributes to crystal packing via potential C–H···F and π–π stacking interactions with the benzotriazole aromatic system, which are absent in non-fluorinated analogs. This structural rigidity and predictable conformational behavior make the compound suitable as a ligand scaffold in coordination chemistry and as a reliable building block for structure-based drug design [1][2].

X-ray crystallography Conformational analysis Crystal engineering Hydrogen-bond networks Coordination chemistry

Antimicrobial MIC Benchmarks: 4-Fluorophenyl Piperazine-Triazole vs. 4-Chlorophenyl and Benzyl Congeners

Ozdemir et al. (2018) synthesized and screened a library of 4-fluorophenyl piperazine-1,2,4-triazole Mannich bases for antimicrobial and antiurease activities, reporting minimum inhibitory concentration (MIC) values between 0.24 and 1.9 μg/mL for the most potent Mannich base derivatives against tested microorganisms [1]. While this study employed a 1,2,4-triazole core rather than benzotriazole, it directly demonstrates the antimicrobial SAR contribution of the 4-(4-fluorophenyl)piperazine fragment that is shared with the target benzotriazole compound. Within the triazole series, fluorophenyl-substituted Mannich bases achieved MIC values that were 2- to 8-fold more potent than their 4-chlorophenyl and benzyl-substituted counterparts against Gram-positive bacterial strains [1]. This fluorophenyl-dependent antimicrobial potency trend is structurally transferable to the benzotriazole scaffold because the piperazine-fluorophenyl pharmacophore, not the azole identity, was identified as the primary driver of membrane penetration and target engagement in the SAR analysis [1]. The target benzotriazole compound may therefore be expected to exhibit antimicrobial potency intermediate between the triazole Mannich bases and the simpler benzotriazole-piperazine derivatives reported by He et al. (2006) [2].

Antimicrobial resistance MIC determination Antiurease activity Gram-positive bacteria Antifungal screening

Validated Research and Industrial Application Scenarios for 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole Based on Comparative Evidence


Agrochemical Lead Optimization: KARI-Targeted Herbicide Discovery Programs

The compound serves as a fluorinated benzotriazole-piperazine template for herbicide lead optimization targeting the ketol-acid reductoisomerase (KARI) pathway [1]. The weak but detectable KARI inhibitory activity reported in the 2006 He et al. study establishes the scaffold as a starting point for iterative medicinal chemistry, where the 4-fluorophenyl group provides a favorable electronic profile for further substitution. Research teams should prioritize this specific compound over non-fluorinated benzotriazole-piperazine analogs because the fluorine atom can be used as a metabolic blocking group during lead maturation while maintaining the core-enzyme interaction geometry [1].

Oncology Drug Discovery: PARP1-Selective Inhibitor Scaffold Exploration

As a building block within the piperazinotriazole PARP1 inhibitor patent landscape (CN-103570725-A, EP 2881395 A1), this compound enables medicinal chemistry teams to explore 4-fluorophenyl-substituted benzotriazole-piperazine analogs as potential PARP1-selective inhibitors [1]. The established SAR from the Shanghai Institute of Materia Medica patent family demonstrates that the 4-fluorophenyl-piperazine-benzotriazole connectivity supports sub-nanomolar PARP1 affinity with selectivity over PARP2, making this compound a strategically relevant intermediate for freedom-to-operate analysis and lead generation in the PARP oncology space [1][2].

CNS Drug Discovery: 5-HT₁A-Biased Ligand Screening and Buspirone Analog Development

The N1-benzotriazole-4-fluorophenylpiperazine scaffold maps onto the validated 5-HT₁A-biased binding pharmacophore established by Caliendo et al. (2001), where N1-benzotriazole regioisomers achieve 5-HT₁A/D₂ selectivity ratios consistent with atypical anxiolytic and antidepressant profiles [1]. Procurement of this specific N1-regioisomer is critical because N2-benzotriazole and triazole isomers show degraded 5-HT₁A receptor engagement. The compound is suitable for use in radioligand displacement assays, functional cAMP assays, and in vivo behavioral models (e.g., elevated plus maze, forced swim test) as part of serotonergic drug discovery campaigns [1][2].

Coordination Chemistry and Crystal Engineering: Benzotriazole-Based Ligand Design

The crystallographically characterized chair conformation of the piperazine ring in benzotriazole N1-Mannich bases, combined with the predictable intramolecular C–H···N hydrogen-bonding network, makes this compound a reliable scaffold for designing metal-coordinating ligands [1]. The benzotriazole moiety provides a neutral N-donor site for transition metal coordination (Cu, Zn, Fe), while the 4-fluorophenyl group introduces additional crystal-packing interactions (C–H···F contacts) that can be exploited in crystal engineering and MOF (metal-organic framework) construction. This compound is preferred over triazole analogs for coordination applications because triazole tautomerism can introduce unpredictable metal-binding geometries [1][2].

Quote Request

Request a Quote for 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.